molecular formula C11H9BrFN3O B12928307 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one CAS No. 92519-07-8

2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B12928307
CAS No.: 92519-07-8
M. Wt: 298.11 g/mol
InChI Key: ODGAVPYOWWYWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound It belongs to the pyrimidinone class, characterized by a pyrimidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 2-bromo-4,6-dichloropyrimidine, and methylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and amino positions.

    Oxidation and Reduction: The methyl group can be oxidized to form various derivatives, while the pyrimidinone ring can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N).

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted pyrimidinones, while oxidation can produce different oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is used as a building block for synthesizing more complex heterocyclic compounds. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, providing therapeutic benefits in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Similar pyrimidine structure but with different substituents.

    5-Bromo-2-fluoropyrimidine: Contains bromine and fluorine but lacks the amino and methyl groups.

    3-Methyl-4-aminopyrimidine: Similar methyl and amino groups but different overall structure.

Uniqueness

2-Amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

92519-07-8

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

2-amino-5-bromo-6-(3-fluorophenyl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H9BrFN3O/c1-16-10(17)8(12)9(15-11(16)14)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,15)

InChI Key

ODGAVPYOWWYWBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1N)C2=CC(=CC=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.